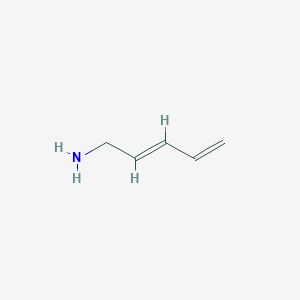
penta-2,4-dien-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
penta-2,4-dien-1-amine: is an organic compound with the molecular formula C5H9N . It is characterized by the presence of a pentadiene chain with an amine group attached to the first carbon. This compound is known for its reactive nature due to the conjugated diene system, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: penta-2,4-dien-1-amine can be synthesized through several methods. One common approach involves the reaction of 1,3-butadiene with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature conditions to facilitate the formation of the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: penta-2,4-dien-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
penta-2,4-dien-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: this compound is utilized in the production of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of penta-2,4-dien-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The conjugated diene system allows the compound to participate in electron transfer reactions, influencing biochemical pathways .
Comparison with Similar Compounds
1,3-Butadiene: A precursor in the synthesis of penta-2,4-dien-1-amine.
2,4-Hexadien-1-amine: A similar compound with an extended carbon chain.
2,4-Pentadien-1-ol: An alcohol derivative with similar reactivity.
Uniqueness: this compound is unique due to its specific structure, which combines a conjugated diene system with an amine group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(2E)-penta-2,4-dien-1-amine |
InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H,1,5-6H2/b4-3+ |
InChI Key |
HSFHMJJDUVEWRQ-ONEGZZNKSA-N |
Isomeric SMILES |
C=C/C=C/CN |
Canonical SMILES |
C=CC=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


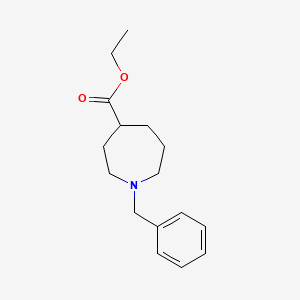
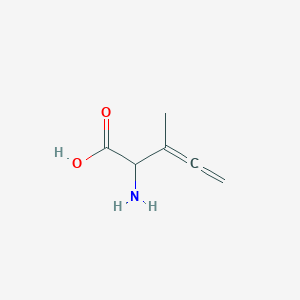
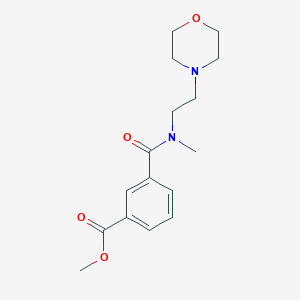
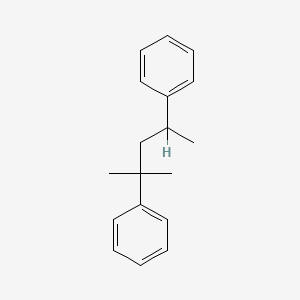
![tert-Butyl {2-[(2-chlorobenzoyl)amino]ethyl}carbamate](/img/structure/B8722449.png)
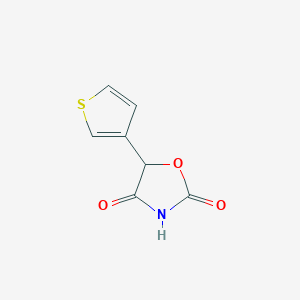
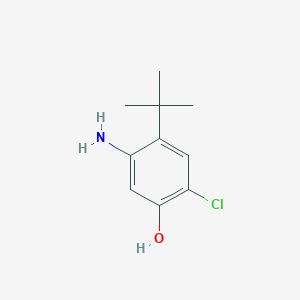
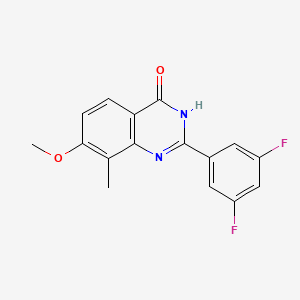

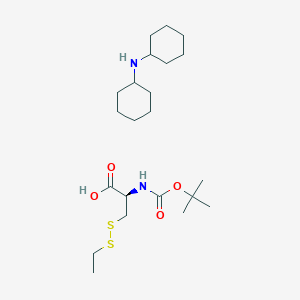
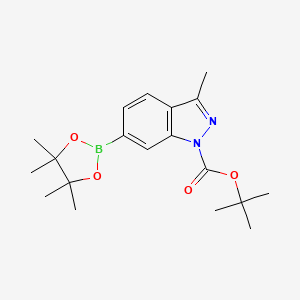
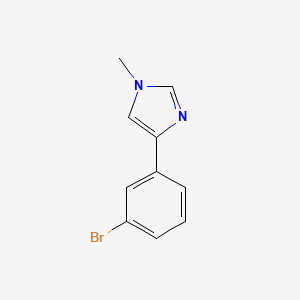
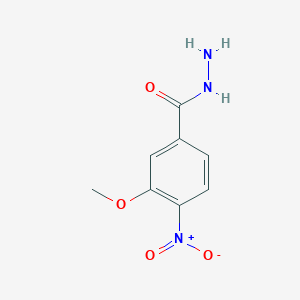
![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B8722507.png)
